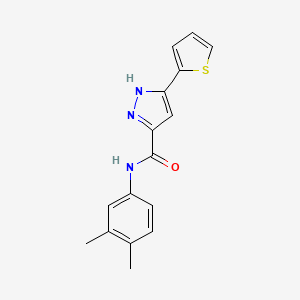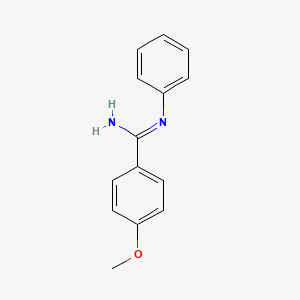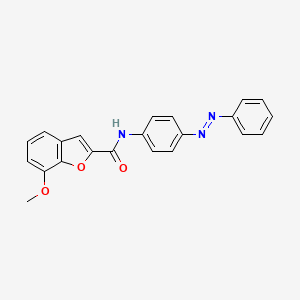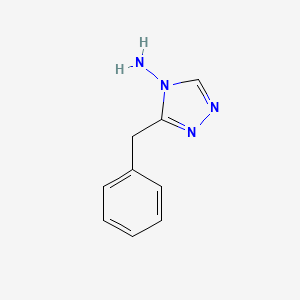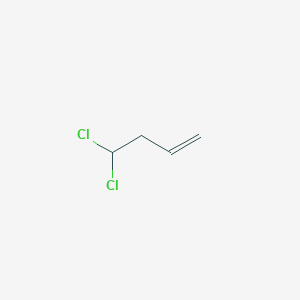![molecular formula C19H14N2O3 B14139209 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile CAS No. 89224-74-8](/img/structure/B14139209.png)
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol . This reaction is known for its efficiency and high yield.
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to scale up the synthesis of similar indole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, which may explain its diverse biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4H-Furo[3,2-b]indole-2-carboxamide: Another indole derivative with comparable properties.
Uniqueness
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile stands out due to its unique combination of methoxy and phenyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89224-74-8 |
|---|---|
Molekularformel |
C19H14N2O3 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
3,7-dimethoxy-4-phenylfuro[3,2-b]indole-2-carbonitrile |
InChI |
InChI=1S/C19H14N2O3/c1-22-13-8-9-15-14(10-13)18-17(19(23-2)16(11-20)24-18)21(15)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI-Schlüssel |
JMVAHJOWMMKDFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
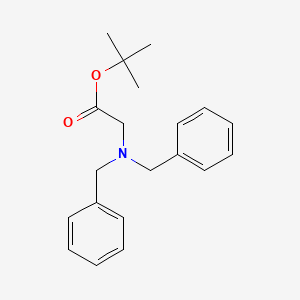
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)


